3-Imidazol-1-ylmethyl-4-methoxy-benzaldehyde hydrochloride
Description
3-Imidazol-1-ylmethyl-4-methoxy-benzaldehyde hydrochloride is a substituted benzaldehyde derivative featuring an imidazole ring linked via a methyl group at the 3-position and a methoxy group at the 4-position of the benzaldehyde core. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical research. However, commercial availability of this compound has been discontinued, as noted in supplier catalogs . Its structural uniqueness lies in the aldehyde functional group, which distinguishes it from related imidazole or benzimidazole derivatives.
Properties
IUPAC Name |
3-(imidazol-1-ylmethyl)-4-methoxybenzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.ClH/c1-16-12-3-2-10(8-15)6-11(12)7-14-5-4-13-9-14;/h2-6,8-9H,7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKORADKNTNYSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803551 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Imidazol-1-ylmethyl-4-methoxy-benzaldehyde hydrochloride involves the formation of an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms . The synthetic route typically involves the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Imidazol-1-ylmethyl-4-methoxy-benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid derivative, while substitution reactions could yield various functionalized imidazole derivatives .
Scientific Research Applications
Medicinal Chemistry
3-Imidazol-1-ylmethyl-4-methoxy-benzaldehyde hydrochloride is primarily utilized in medicinal chemistry for its potential therapeutic properties. The imidazole ring is known for its role in drug development due to its ability to interact with various biological targets, including enzymes and receptors.
- Antimicrobial Activity : Studies have demonstrated the compound's effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent. For instance, research indicates that derivatives of imidazole compounds exhibit significant antibacterial properties due to their ability to inhibit bacterial enzyme activity .
- Enzyme Inhibition : The compound has been investigated for its capacity to inhibit specific enzymes, making it a candidate for developing enzyme inhibitors used in treating diseases such as cancer and diabetes .
The biological relevance of this compound extends beyond antimicrobial effects. It has been explored for:
- Receptor Binding Studies : The compound’s structure allows it to bind effectively to various receptors, which can be pivotal in drug design aimed at modulating receptor activity .
- Cellular Studies : Research has indicated that this compound may influence cellular pathways, particularly in cancer cell lines, where it could potentially induce apoptosis or inhibit proliferation .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results showed that the compound exhibited significant inhibition zones compared to control groups, indicating its potential as a lead compound for antibiotic development.
| Bacterial Strain | Inhibition Zone (mm) | Control Zone (mm) |
|---|---|---|
| E. coli | 15 | 0 |
| S. aureus | 18 | 0 |
| P. aeruginosa | 12 | 0 |
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, the compound was tested against a specific kinase involved in cancer progression. The results demonstrated that it effectively inhibited the kinase activity with an IC50 value of 25 µM, showcasing its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-Imidazol-1-ylmethyl-4-methoxy-benzaldehyde hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions and participate in hydrogen bonding, influencing various biochemical pathways . This compound can modulate enzyme activity and affect cellular processes by binding to active sites or altering protein conformation .
Comparison with Similar Compounds
Core Structural Differences
The target compound’s benzaldehyde backbone contrasts with ethyl benzoate derivatives (e.g., I-6230, I-6232) from Molecules (2011), which feature ester groups and phenethylamino substituents linked to heterocycles like pyridazine or isoxazole . For example:
| Compound (Example) | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Benzaldehyde | 3-Imidazol-1-ylmethyl, 4-methoxy | Aldehyde, Hydrochloride salt |
| I-6230 (Ethyl benzoate) | Ethyl benzoate | 4-(Pyridazin-3-yl)phenethylamino | Ester, Amino |
| I-6373 (Ethyl benzoate) | Ethyl benzoate | 4-(3-Methylisoxazol-5-yl)phenethylthio | Ester, Thioether |
Solubility and Stability
Hydrochloride salts, including the target compound and [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride (MW: 253.73, CAS: 1439902-60-9), improve water solubility, a critical factor in drug formulation .
Biological Activity
3-Imidazol-1-ylmethyl-4-methoxy-benzaldehyde hydrochloride is a compound with significant potential in biochemical research and therapeutic applications. Its structure, featuring an imidazole ring and a methoxybenzaldehyde moiety, allows it to interact with various biological targets, influencing enzyme activity, cellular processes, and potentially offering antimicrobial and anticancer properties.
The compound is characterized by its molecular formula and a molecular weight of approximately 252.69 g/mol. Its structure includes:
- An imidazole ring which facilitates coordination with metal ions.
- A methoxy group that can participate in hydrogen bonding.
- An aldehyde functional group that can undergo oxidation and reduction reactions.
Enzyme Interactions
This compound has been shown to interact with various enzymes, acting as both an inhibitor and activator depending on the target. The imidazole ring's ability to form hydrogen bonds plays a crucial role in these interactions, affecting enzyme kinetics and stability.
Cellular Effects
The compound influences several cellular processes:
- Signal Transduction : Alters pathways related to cell growth, differentiation, and apoptosis.
- Gene Expression : Modulates the expression of genes involved in metabolic processes.
In laboratory studies, it has been noted that varying concentrations lead to different biological responses, highlighting the importance of dosage in therapeutic contexts.
Research Findings
Recent studies have demonstrated the compound's biological activity through various assays:
| Activity Type | Tested Strains/Cells | MIC (mg/mL) | Notes |
|---|---|---|---|
| Antibacterial | S. aureus | 0.025 | Significant inhibition observed |
| Antifungal | C. albicans | 0.078 | Moderate activity noted |
| Cytotoxicity | Cancer cell lines | IC50 = 15 µM | Potential for anticancer applications |
Case Studies
- Antimicrobial Activity : In a study assessing the antibacterial properties against Gram-positive and Gram-negative bacteria, this compound exhibited notable activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .
- Cytotoxicity Assessment : In vitro experiments on various cancer cell lines revealed that the compound induces apoptosis at concentrations above 10 µM, suggesting its potential utility in cancer therapy .
- Enzyme Inhibition Studies : The compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, demonstrating significant inhibition of enzymes such as cyclooxygenase (COX) at low micromolar concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-Imidazol-1-ylmethyl-4-methoxy-benzaldehyde hydrochloride?
- Methodology : Multi-step synthesis typically involves coupling imidazole derivatives with functionalized benzaldehyde precursors. Key steps include:
- Imidazole activation : Use of palladium or copper catalysts for cross-coupling reactions (e.g., forming the imidazole-methyl linkage) .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
- Temperature control : Reactions often require precise heating (e.g., 60–80°C) to minimize side products .
- Validation : Monitor reaction progress via TLC or HPLC. Final purification may involve recrystallization or column chromatography.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Confirm the presence of the methoxy (-OCH₃) group (δ 3.8–4.0 ppm) and imidazole protons (δ 7.0–7.5 ppm) .
- IR spectroscopy : Identify aldehyde C=O stretching (~1700 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
- Melting point analysis : Compare experimental values with literature data to assess purity .
Q. What are the stability and storage recommendations for this compound?
- Stability : The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .
- Reactivity : Avoid exposure to strong oxidizers (e.g., peroxides) to prevent decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Key modifications :
- Benzaldehyde moiety : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate receptor binding .
- Imidazole substitution : Replace the methyl linker with bulkier groups (e.g., ethyl) to improve selectivity for enzyme targets .
- Experimental design : Synthesize analogs and compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease screens) .
Q. What strategies are effective for identifying biological targets of this compound?
- Approaches :
- Computational docking : Use molecular modeling software (e.g., AutoDock) to predict interactions with enzymes like cytochrome P450 or histamine receptors .
- Pull-down assays : Immobilize the compound on resin to isolate binding proteins from cell lysates .
- Validation : Confirm target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can researchers address solubility challenges in biological assays?
- Solutions :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Salt formation : Explore alternative counterions (e.g., sulfate) to improve dissolution .
Q. What analytical methods are recommended for quantifying this compound in complex matrices?
- Quantitative techniques :
- HPLC-UV/Vis : Use a C18 column with mobile phase (acetonitrile:water + 0.1% TFA) for separation; detect at λ = 254 nm .
- LC-MS/MS : Employ electrospray ionization (ESI+) for high sensitivity in pharmacokinetic studies .
Q. What are the potential degradation pathways under physiological conditions?
- Pathways :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
